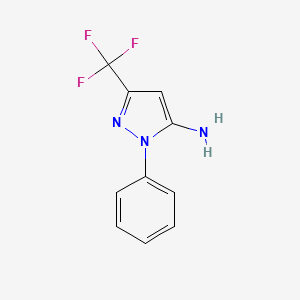

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Descripción general

Descripción

Synthesis Analysis

A regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles), is described . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions . More detailed information would be available in specialized chemistry literature.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their molecular weight, InChI code, storage temperature, purity, and physical form . For example, “1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” has a molecular weight of 228.17, an InChI code of 1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H, and is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Ketene Aminals : A study by Yu et al. (2013) describes a solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, which shows promise for drug discovery applications (Yu et al., 2013).

Synthesis of Pyrazole Carboxamides : Prabakaran et al. (2012) achieved the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which are relevant in chemical synthesis (Prabakaran et al., 2012).

Antibacterial Activity : Leelakumar et al. (2022) explored the antibacterial activity of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues, highlighting their potential in medicinal chemistry (Leelakumar et al., 2022).

Anticancer Agents : Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents (Chavva et al., 2013).

Regioselective Synthesis : Zanatta et al. (2013) described the regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles, demonstrating the chemical versatility of such compounds (Zanatta et al., 2013).

Azo Schiff Bases Synthesis : Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups, emphasizing their spectroscopic and theoretical significance (Özkınalı et al., 2018).

Antimicrobial Activities : Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel compounds incorporating 1-phenyl-3-(trifluoromethyl)-1H-pyrazole, contributing to the field of bioactive molecules (Idrees et al., 2019).

Antimycobacterial Agents : Emmadi et al. (2015) developed novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents, indicating the therapeutic potential of these derivatives (Emmadi et al., 2015).

Copolymerization Catalysts : Matiwane et al. (2020) investigated pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing industrial application potentials (Matiwane et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQHBMKRKOPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655610 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182923-55-3 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

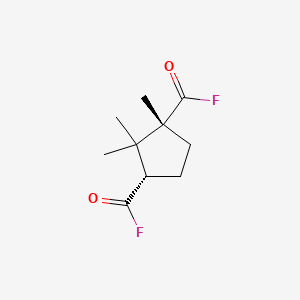

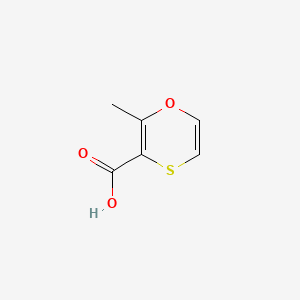

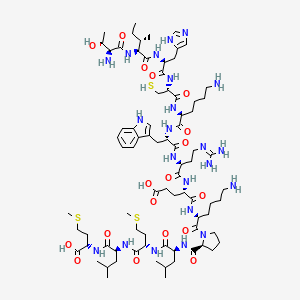

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)

![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)

![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)